molecular formula C19H24F3N5O4 B6424590 N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidine-1-carboxamide CAS No. 2034330-15-7

N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidine-1-carboxamide

Cat. No.: B6424590
CAS No.: 2034330-15-7
M. Wt: 443.4 g/mol
InChI Key: NVPNMBHHEZRDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidine-1-carboxamide is a structurally complex molecule featuring:

  • A piperidine core substituted at the 1-position with a carboxamide group.
  • A 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole moiety at the 4-position of the piperidine ring.
  • A (3,4-dimethoxyphenyl)methyl group attached to the carboxamide nitrogen.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3,4-dimethoxyphenyl substituent may influence solubility and receptor binding.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N5O4/c1-25-16(19(20,21)22)24-27(18(25)29)13-6-8-26(9-7-13)17(28)23-11-12-4-5-14(30-2)15(10-12)31-3/h4-5,10,13H,6-9,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPNMBHHEZRDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Carboxamide Scaffolds

Compound A : N-(Pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylene]piperidine-1-carboxamide
  • Core Structure : Piperidine-carboxamide with a pyridazinyl group at the carboxamide nitrogen.
  • Key Differences :
    • Replaces the triazole ring with a pyridinyloxy-phenyl substituent.
    • Features a methylene linkage instead of direct triazole attachment.
  • Implications : The pyridazinyl group may alter electronic properties, while the trifluoromethylpyridinyloxy substituent could enhance target affinity in kinase inhibitors.
Compound B : N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
  • Core Structure: Piperidine-carboxamide with a thieno-pyrazole moiety.
  • Key Differences: Substitutes the triazole with a thieno-pyrazole heterocycle. Includes a sulfonylbenzamide group, enhancing polarity.
  • Implications : The sulfur-containing heterocycle may improve metabolic stability but reduce membrane permeability compared to the triazole-based target compound.

Analogues with Triazole or Related Heterocycles

Compound C : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • Core Structure : Pyrazole-triazole hybrid.
  • Key Differences :
    • Uses a 1,2,3-triazole instead of a 1,2,4-triazole.
    • Replaces the piperidine-carboxamide with a thiocarboxamide group.
  • Implications : The thiocarboxamide may confer distinct metal-binding properties, while the 1,2,3-triazole orientation alters steric interactions.
Compound D : N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • Core Structure : Pyrazolo-pyridine-carboxamide.
  • Key Differences :
    • Replaces the triazole with a pyrazolo-pyridine system.
    • Includes a propyl chain , increasing hydrophobicity.
  • Implications : The fused pyrazolo-pyridine system may enhance planar stacking but reduce conformational flexibility compared to the target compound.

Data Table: Structural and Hypothetical Property Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hypothetical Properties
Target Compound Piperidine-1-carboxamide 3,4-Dimethoxyphenylmethyl; 4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole ~525.5 High lipophilicity; potential CNS activity due to trifluoromethyl and methoxy groups
Compound A Piperidine-1-carboxamide Pyridazinyl; trifluoromethylpyridinyloxy-phenyl ~530.6 Enhanced kinase inhibition; moderate solubility
Compound B Piperidine-1-carboxamide Thieno-pyrazole; sulfonylbenzamide ~545.7 Polar sulfonyl group improves solubility; possible CYP450 interaction
Compound C Pyrazole-thiocarboxamide 1,2,3-Triazole; fluorophenyl ~437.4 Metal-binding capability; reduced metabolic stability
Compound D Pyrazolo-pyridine-carboxamide Propyl; methylphenyl ~405.4 Planar structure for DNA intercalation; high hydrophobicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.